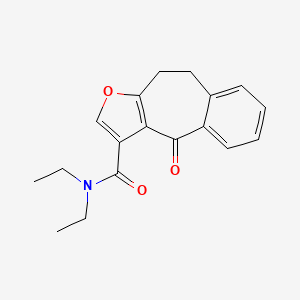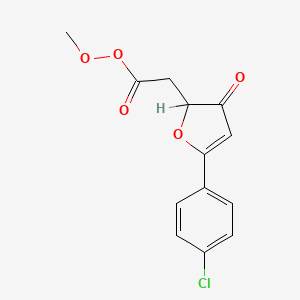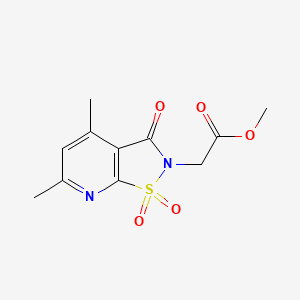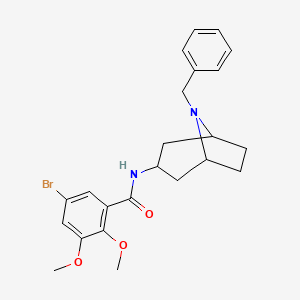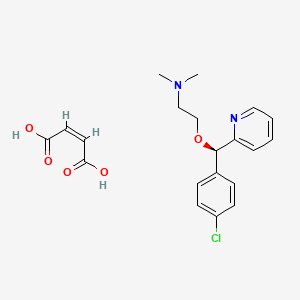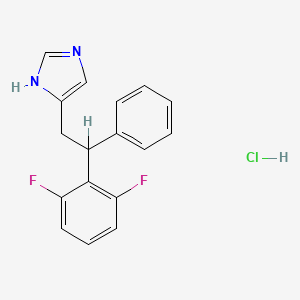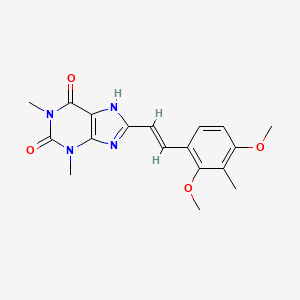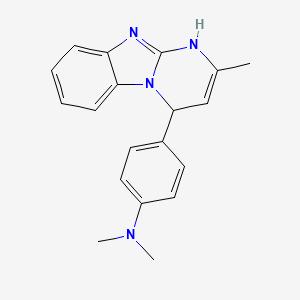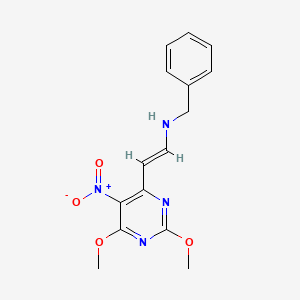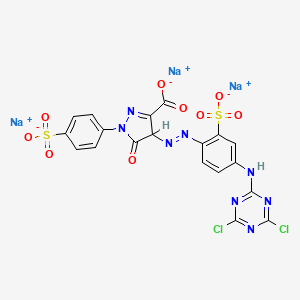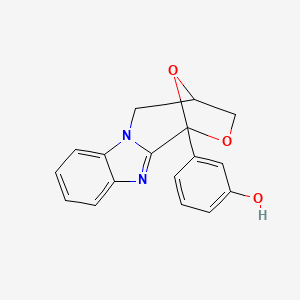
3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol is a complex organic compound characterized by its unique structure, which includes an oxazepine ring fused with a benzimidazole moiety and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazepine ring and its subsequent fusion with the benzimidazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxazepine ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol involves its interaction with specific molecular targets. The oxazepine and benzimidazole moieties can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenol group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole: Similar structure but lacks the phenol group.
4,5-Dihydro-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol: Similar but with different substituents on the aromatic ring.
Uniqueness
The uniqueness of 3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol lies in its combination of the oxazepine, benzimidazole, and phenol functionalities, which confer distinct chemical and biological properties. This combination allows for a wide range of interactions and applications that are not possible with simpler compounds .
Properties
CAS No. |
76099-20-2 |
|---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
3-(14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraen-1-yl)phenol |
InChI |
InChI=1S/C17H14N2O3/c20-12-5-3-4-11(8-12)17-16-18-14-6-1-2-7-15(14)19(16)9-13(22-17)10-21-17/h1-8,13,20H,9-10H2 |
InChI Key |
OOBTYEWXQWHPLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC(O2)(C3=NC4=CC=CC=C4N31)C5=CC(=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


